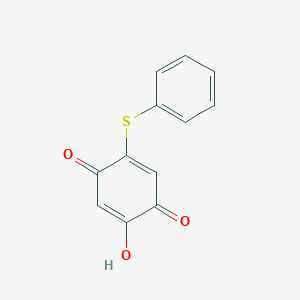
p-Benzoquinone, 2-hydroxy-5-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-Benzoquinone, 2-hydroxy-5-(phenylthio)-, also known as p-Benzoquinone monophenyl thiosemicarbazone (p-BQPT), is a synthetic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. p-BQPT has been reported to have various biological activities, including anticancer, antiviral, and antimicrobial properties.
作用机制
The mechanism of action of p-BQPT involves the formation of a complex with metal ions such as copper, iron, and zinc. The complex can then interact with DNA and proteins, leading to the induction of apoptosis and cell cycle arrest. p-BQPT has also been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, p-BQPT can inhibit the formation of new blood vessels, which is essential for the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
p-BQPT has been reported to have various biochemical and physiological effects. It can induce the production of reactive oxygen species, which can cause oxidative damage to DNA and proteins. p-BQPT can also activate various signaling pathways such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. In addition, p-BQPT can modulate the expression of various genes involved in cancer progression, including oncogenes and tumor suppressor genes.
实验室实验的优点和局限性
P-BQPT has several advantages and limitations for lab experiments. One of the advantages is its low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, p-BQPT has limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, p-BQPT can form complexes with metal ions, which can interfere with the interpretation of experimental results.
未来方向
There are several future directions for the study of p-BQPT. One direction is to investigate its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of p-BQPT. Another direction is to explore its potential as an antiviral and antimicrobial agent. In addition, the development of new derivatives of p-BQPT with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
合成方法
P-BQPT can be synthesized by reacting p-benzoquinone with phenylthiosemicarbazide in the presence of acetic acid. The reaction occurs at room temperature, and the product can be obtained by recrystallization from ethanol. The chemical structure of p-BQPT can be confirmed by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学研究应用
P-BQPT has been extensively studied for its biological activities. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of p-BQPT involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. p-BQPT has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
属性
CAS 编号 |
19346-86-2 |
|---|---|
产品名称 |
p-Benzoquinone, 2-hydroxy-5-(phenylthio)- |
分子式 |
C12H8O3S |
分子量 |
232.26 g/mol |
IUPAC 名称 |
2-hydroxy-5-phenylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H8O3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7,13H |
InChI 键 |
BVGCXZVLEWNGCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




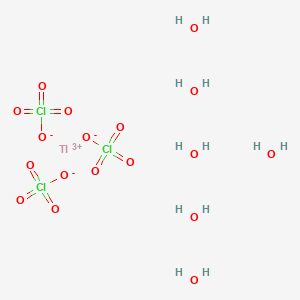

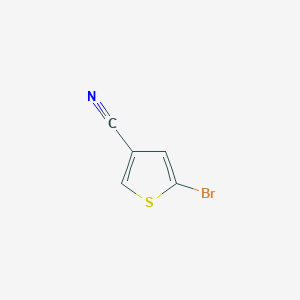

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

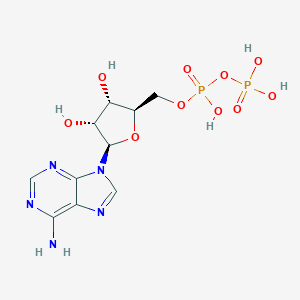
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

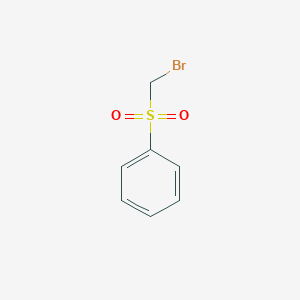
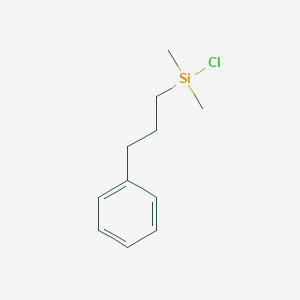

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)